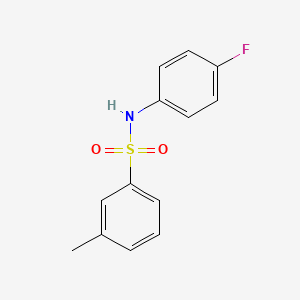

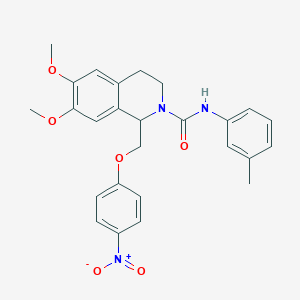

N-(4-fluorophenyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Selective Cyclooxygenase-2 Inhibition

One significant application of sulfonamide derivatives, including those structurally related to N-(4-fluorophenyl)-3-methylbenzenesulfonamide, is in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This property is crucial for developing therapeutic agents targeting inflammation, pain, and possibly cancer. A study highlighted the synthesis and evaluation of sulfonamide derivatives, finding that the introduction of a fluorine atom at specific positions significantly enhanced the selectivity for COX-2 inhibition. This research indicates the potential for designing new anti-inflammatory drugs based on sulfonamide structures (Hashimoto et al., 2002).

Enantioselective Fluorination

In organic synthesis, the enantioselective fluorination of compounds is a critical step in the production of bioactive molecules with high stereochemical purity. Research involving N-fluorobenzenesulfonamide derivatives has shown their effectiveness as fluorinating agents in the enantioselective fluorination of 2-oxindoles, leading to the production of 3-fluoro-2-oxindoles with excellent yields and enantioselectivities. This application is essential for synthesizing pharmaceuticals and agrochemicals with specific chiral centers (Wang et al., 2014).

Computational and Structural Analysis

Sulfonamide derivatives are also subjects of computational and structural analysis to understand their properties and interactions at the molecular level. A study on a newly synthesized sulfonamide molecule revealed insights into its structure, electronic properties, and potential interactions with biological targets through comprehensive spectroscopic and computational methods. Such analyses are crucial for drug design and understanding the molecular basis of compound behavior in biological systems (Murthy et al., 2018).

Anticancer Research

This compound and related compounds have been investigated for their anticancer effects. Research focusing on new dibenzensulfonamides synthesized to act as anticancer drug candidates revealed their ability to induce apoptosis and autophagy pathways in cancer cells. Moreover, these compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth and progression. Such findings underscore the potential of sulfonamide derivatives in developing novel anticancer therapies (Gul et al., 2018).

作用機序

Target of Action

N-(4-fluorophenyl)-3-methylbenzenesulfonamide primarily targets the Carbonic Anhydrase 2 enzyme in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the enzyme’s active site . .

特性

IUPAC Name |

N-(4-fluorophenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-3-2-4-13(9-10)18(16,17)15-12-7-5-11(14)6-8-12/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVDYEDZNBPAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)

![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)